N-[[4-(4-bromophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22BrFN6O2S3/c30-19-7-11-21(12-8-19)36-26(16-32-28(39)25-4-2-14-41-25)33-34-29(36)42-17-27(38)37-23(18-5-9-20(31)10-6-18)15-22(35-37)24-3-1-13-40-24/h1-14,23H,15-17H2,(H,32,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWOOWWJPFQYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC=CS5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22BrFN6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[[4-(4-bromophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C21H15BrFN5OS
The structural complexity includes multiple heterocycles and functional groups that contribute to its biological activity.
2D Structure Representation
2D Structure
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown potent antiproliferative effects against various cancer cell lines. The compound under consideration may share similar mechanisms of action, potentially involving:
- Caspase Activation : Induction of apoptosis through the activation of caspases has been observed in related pyrazole derivatives, suggesting that this compound may also trigger apoptotic pathways in cancer cells .
- Inhibition of Tumor Growth : Preliminary data suggest that compounds with similar structures can inhibit tumor growth significantly, with IC50 values in the low micromolar range. For example, one analog displayed an IC50 of 0.08 µM against MCF-7 breast cancer cells .
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Pyrazole derivatives have been reported to stabilize membranes and reduce inflammation markers in vitro:
- Membrane Stabilization : The ability to stabilize human red blood cell membranes indicates potential anti-inflammatory effects .
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection by inhibiting metabolic enzymes relevant to neurodegenerative diseases. For instance, certain compounds have demonstrated inhibition of acetylcholinesterase (AChE) and other enzymes linked to Alzheimer's disease:
- AChE Inhibition : Compounds with similar structures exhibited IC50 values as low as 66.37 nM against AChE, suggesting potential for cognitive enhancement or neuroprotection .
Study 1: Anticancer Efficacy
In a study examining various pyrazole derivatives, a compound structurally related to the one discussed showed significant cytotoxicity against MCF7 cells with an IC50 of 0.08 µM. This indicates a strong potential for further development as an anticancer agent .
Study 2: Enzyme Inhibition Profile
Another research effort focused on the enzyme inhibition profile of pyrazole derivatives indicated that modifications in phenyl substitutions led to varied inhibition strengths against AChE and carbonic anhydrase. This suggests that the structural features of our compound could be optimized for enhanced bioactivity .
Table: Summary of Biological Activities
Preparation Methods
Procedure for Thiophene-2-Carboxylic Acid Activation
Thiophene-2-carboxylic acid (1.0 equiv) is dissolved in dichloromethane (DCM) with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.3 equiv) and 4-dimethylaminopyridine (DMAP, 0.3 equiv). After 30 minutes of activation under argon, the primary amine (e.g., methylamine) is added, and the mixture is stirred for 48 hours. Purification via column chromatography (DCM:ethyl acetate, 1:1) yields the carboxamide.
Key Data :
- Yield : 72–85% (dependent on amine nucleophilicity).
- Characterization : $$ ^1H $$ NMR (CDCl₃) δ 7.65 (d, J = 3.8 Hz, 1H, thiophene H-3), 7.12 (d, J = 5.1 Hz, 1H, thiophene H-4), 6.98 (dd, J = 5.1, 3.8 Hz, 1H, thiophene H-5).
Construction of 1,2,4-Triazole Core
The 1,2,4-triazole ring is synthesized via cyclization of N-aryl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamides, following established protocols.
Cyclization to 4-Haloaryl-5-Thiophen-2-Yl-1,2,4-Triazole-3-Thiones
Thiophene-2-carbohydrazide (1.0 equiv) is treated with 4-bromophenyl isothiocyanate (1.2 equiv) in ethanol under reflux for 6 hours. The intermediate thiosemicarbazide undergoes cyclization in aqueous NaOH (2M, 80°C, 4 hours), yielding 4-(4-bromophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Optimization Insights :
- Cyclization Base : NaOH outperforms KOH due to reduced side-product formation.
- Yield : 78–82% after recrystallization from ethanol.
Synthesis of 3-(4-Fluorophenyl)-5-Thiophen-2-Yl-3,4-Dihydropyrazole
The dihydropyrazole fragment is assembled via [3+2] cycloaddition, adapted from dihydropyrazole syntheses.
Hydrazine Cyclocondensation
A mixture of 2-(4-fluorophenyl)-1-thiophen-2-yl-ethanone (1.0 equiv) and hydrazine hydrate (1.5 equiv) in ethanol is refluxed for 12 hours. The resultant 3-(4-fluorophenyl)-5-thiophen-2-yl-4,5-dihydro-1H-pyrazole is isolated via vacuum filtration.
Reaction Metrics :
Sulfanyl Bridge Installation and Final Coupling
The sulfanyl-ethyl linker is introduced through nucleophilic substitution, followed by oxoethylation and amide coupling.
Sulfanylation of Triazole-Thione
The triazole-thione intermediate (1.0 equiv) is treated with 2-chloroethyl ketone (1.2 equiv) in DMF containing K₂CO₃ (2.0 equiv) at 60°C for 8 hours. The product, 5-(2-oxoethylsulfanyl)-4-(4-bromophenyl)-1,2,4-triazol-3-yl)methanol, is purified via silica chromatography.
Amide Coupling with Thiophene-2-Carboxamide
The alcohol intermediate is oxidized to the carboxylic acid using Jones reagent, followed by EDC/DMAP-mediated coupling with the thiophene-2-carboxamide precursor.
Critical Parameters :
- Oxidation Time : 3 hours (prolonged exposure degrades the triazole ring).
- Coupling Yield : 68% after chromatography.
Structural Characterization and Supramolecular Analysis
X-ray crystallography of analogous triazole-dihydropyrazole hybrids reveals key non-covalent interactions stabilizing the molecule:
Supramolecular Features :
Q & A
Basic: What are the key synthetic challenges and optimization strategies for this compound?
Answer:
The synthesis involves multi-step reactions requiring precise control of functional group compatibility. Key challenges include:
- Stereochemical control during triazole and pyrazole ring formation.
- Sulfur-based linkages (e.g., thioether bonds), which may require inert atmospheres to prevent oxidation .
- Optimization strategies :
Basic: Which spectroscopic and analytical techniques are critical for confirming structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify aromatic proton environments and substituent positions (e.g., distinguishing bromophenyl vs. fluorophenyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (542.47 g/mol) and detect isotopic patterns (e.g., bromine’s M+2 peak) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600 cm⁻¹) groups .
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .
Advanced: How to design experiments to elucidate its mechanism of action against biological targets?
Answer:
- Molecular docking simulations : Use software like AutoDock Vina to predict binding affinity with enzymes (e.g., kinases or proteases) .
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., COX-2 or topoisomerase II) using fluorogenic substrates .
- Cellular assays :
- Apoptosis studies (Annexin V/PI staining) for anticancer activity .
- Time-kill curves for antimicrobial evaluation against resistant bacterial strains .
- Orthogonal validation : Combine siRNA knockdown of targets with compound treatment to confirm specificity .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Standardized assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Dose-response curves : Compare EC50/IC50 values across multiple replicates to assess reproducibility .
- Structural analogs testing : Evaluate if minor substituent changes (e.g., bromine vs. chlorine) alter activity .
- Meta-analysis : Use platforms like PubChem BioAssay to aggregate data and identify outliers .
Advanced: What computational approaches predict structure-activity relationships (SAR) and reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in thioether groups) .
- Molecular Dynamics (MD) simulations : Model compound-protein interactions over time to assess binding stability .
- QSAR modeling : Train models on analogs with known bioactivity to predict efficacy/toxicity .
- ADMET prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., CYP450 metabolism) .
Advanced: What strategies improve metabolic stability and bioavailability?
Answer:
- Prodrug design : Introduce esterase-labile groups (e.g., ethyl esters) to enhance membrane permeability .
- Cytochrome P450 inhibition assays : Identify metabolic hotspots for structural modification (e.g., fluorophenyl groups reduce oxidative metabolism) .
- Salt formation : Improve solubility via hydrochloride or sodium salts .
- In vitro hepatocyte assays : Monitor phase I/II metabolite formation to guide derivatization .
Basic: How to characterize and mitigate synthetic impurities?
Answer:
- HPLC-PDA : Detect impurities >0.1% using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
- Recrystallization optimization : Screen solvents (e.g., DMSO/water) to remove unreacted intermediates .
- Byproduct identification : Use LC-MS/MS to trace side reactions (e.g., sulfoxide formation due to thioether oxidation) .
Advanced: How do substituent modifications impact biological activity and physicochemical properties?
Answer:
- Halogen substitution : Replace bromine with chlorine to assess changes in lipophilicity (logP) and antibacterial potency .
- Heterocycle variation : Substitute triazole with oxadiazole to evaluate effects on kinase inhibition .
- Steric effects : Introduce methyl groups near the thiophene ring to study steric hindrance in target binding .
- Comparative crystallography : Analyze co-crystal structures of analogs to map binding pocket interactions .
Advanced: What in vitro and in vivo models are suitable for toxicity profiling?
Answer:
- In vitro :
- hERG assay to assess cardiac toxicity (IC50 < 10 μM indicates risk) .
- Ames test for mutagenicity using Salmonella typhimurium strains .
- In vivo :
Advanced: How to study non-covalent interactions in supramolecular assemblies of this compound?
Answer:
- Single-crystal X-ray diffraction : Identify π-π stacking (3.5–4.0 Å) and hydrogen bonds (N-H⋯O/S) .
- Thermogravimetric analysis (TGA) : Assess thermal stability linked to intermolecular forces .
- Solution-state NMR : Detect halogen bonding (e.g., Br⋯N interactions) in DMSO-d6 .
- Computational topology (ELF analysis) : Map electron localization to predict self-assembly behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
